1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine
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Overview
Description
1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromophenyl and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with substituted ketones or aldehydes. One common method is the reaction of 4-bromoacetophenone with p-tolylhydrazine under acidic or basic conditions to form the desired pyrazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties and activities.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial activities
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and electronic devices.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function . The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group but has a thiazole ring instead of a pyrazole ring.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound features a bromophenyl group and a triazole ring.
Uniqueness
1-(4-Bromophenyl)-4-p-tolyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. Its combination of a bromophenyl and a tolyl group makes it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C16H14BrN3 |
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Molecular Weight |
328.21 g/mol |
IUPAC Name |
2-(4-bromophenyl)-4-(4-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3/c1-11-2-4-12(5-3-11)15-10-19-20(16(15)18)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 |
InChI Key |
KKCGTJCVVSDNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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